Zolenzepine

Description

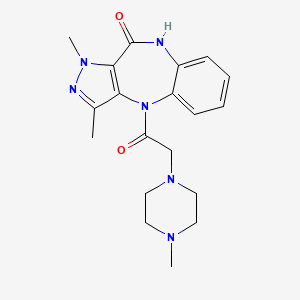

Structure

2D Structure

3D Structure

Properties

CAS No. |

78208-13-6 |

|---|---|

Molecular Formula |

C19H24N6O2 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one |

InChI |

InChI=1S/C19H24N6O2/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,20,27) |

InChI Key |

OBVFNDZOAJBXJM-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C |

Canonical SMILES |

CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C |

Other CAS No. |

78208-13-6 |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization of Zolenzepine

Elucidation of Synthetic Pathways for Zolenzepine

The synthesis of this compound, a compound with the IUPAC name 1,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrazolo[3,4-c] smolecule.comtandfonline.combenzodiazepin-4-one, involves a multi-step process rooted in established organic chemistry techniques. smolecule.com While specific proprietary synthesis routes are not extensively detailed in public literature, the general approach relies on the sequential construction of its complex heterocyclic system.

Key Reaction Mechanisms in this compound Synthesis

The formation of this compound's tricyclic pyrazolobenzodiazepine core is primarily achieved through condensation reactions. smolecule.com This class of reactions is fundamental to the formation of many heterocyclic systems, involving the joining of two or more molecules with the elimination of a small molecule, such as water. Following the creation of the core structure, subsequent functional group modifications are performed to complete the synthesis. smolecule.com These later steps are crucial for introducing the specific substituents that define this compound's final structure. smolecule.com

Role of Precursor Molecules in Synthetic Strategies

The initial step in the synthesis involves the condensation of appropriate precursor molecules to form the foundational tricyclic structure. smolecule.com Although the exact starting materials for this compound are not specified in the available literature, the synthesis of related 1,5-benzodiazepine cores often utilizes precursors such as o-phenylenediamines, which provide the benzene (B151609) and diazepine (B8756704) ring components, condensed with a 1,3-dicarbonyl compound. tandfonline.com For this compound specifically, a substituted pyrazole-containing precursor would be required to form the fused pyrazolo moiety. The final step involves the acylation of the benzodiazepine (B76468) nitrogen with a derivative of 4-methylpiperazine to append the side chain.

Design and Synthesis of this compound Analogues and Derivatives

The exploration of this compound's chemical space involves creating analogues and derivatives through structural modification. These efforts aim to explore structure-activity relationships by altering various parts of the molecule.

Strategies for Structural Modification and Diversification

General chemical reactions can be applied to the this compound molecule to create derivatives. smolecule.com These strategies include:

Alkylation: Introducing alkyl groups at various positions on the this compound structure can modify its properties. smolecule.com

Hydrolysis: The modification of functional groups through hydrolysis can alter the molecule's solubility and bioavailability. smolecule.com

These modifications are standard practice in medicinal chemistry to develop analogues of a lead compound.

Multicomponent Reaction Approaches for Benzodiazepine Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for generating libraries of structurally diverse benzodiazepine derivatives. nih.govresearchgate.net These one-pot reactions combine three or more starting materials to form complex products, offering advantages in speed, efficiency, and atom economy. tandfonline.comacs.org While not describing the synthesis of this compound itself, these methods are directly applicable to creating its analogues.

One prominent MCR is the Ugi four-component reaction (Ugi-4CR), which has been adapted for benzodiazepine synthesis. nih.gov A general strategy involves using a bifunctional starting material, such as methyl anthranilate, in an Ugi reaction, followed by a deprotection and intramolecular cyclization sequence to form the 1,4-diazepine ring. nih.gov Other MCRs combine o-phenylenediamine, an aldehyde, and a 1,3-dicarbonyl compound like dimedone, often using a catalyst to drive the reaction. tandfonline.com

Interactive Data Table: Multicomponent Reactions for Benzodiazepine Scaffolds

| Reaction Type | Key Precursors | Catalyst/Conditions | Resulting Scaffold | Reference |

| Three-component reaction | o-phenylenediamine, dimedone, various aldehydes | CuFe2O4 nanoparticles, ball-milling | Substituted 1,5-benzodiazepines | |

| Three-component reaction | o-phenylenediamine, dimedone, various aldehydes | Guanidine HCl, aqueous | 1,5-benzodiazepine derivatives | tandfonline.com |

| Ugi-Deprotection-Cyclization | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | N/A (stepwise) | 1,4-benzodiazepine scaffold | nih.gov |

| Four-component reaction | Aromatic diamine, ketone, isocyanide, water | p-toluenesulfonic acid | Tetrahydro-1,5-benzodiazepine-2-carboxamides | acs.org |

Exploration of Oxidation Products in Derivatization

Oxidation represents another key pathway for the derivatization of this compound. smolecule.com The process can introduce new functional groups, such as hydroxyls, or alter the electronic properties of the heterocyclic rings, potentially leading to derivatives with different pharmacological profiles. smolecule.com The oxidation of complex nitrogen-containing heterocycles can be achieved with various reagents, such as hydrogen peroxide, often in the presence of a metal catalyst. sigmaaldrich.comnih.gov While the potential for creating this compound oxidation products is recognized, specific studies detailing the resulting structures and their characterization are not described in the surveyed literature. smolecule.com

Methodologies for Characterization and Purity Assessment in Chemical Synthesis

The characterization and purity assessment of a synthesized compound like this compound are essential to ensure its identity, quality, and reliability for any subsequent use. A multi-technique approach is typically employed to confirm the molecular structure and quantify any impurities. nih.gov These analytical methods are standard for organic compounds and are applicable to this compound and its derivatives. nih.govcdc.gov

Chromatographic Techniques are fundamental for separating the target compound from unreacted starting materials, by-products, and other impurities. birchbiotech.com

High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of non-volatile compounds like this compound. skpharmteco.com When coupled with detectors such as Diode-Array Detectors (DAD), HPLC can not only quantify purity but also provide preliminary identification of impurities by comparing their UV spectra. chromatographyonline.comsepscience.com For complex separations, orthogonal methods like Ion-Pair Reversed-Phase (IP-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be developed. quality-assistance.com

Gas Chromatography (GC): Suitable for volatile compounds, GC can be used to detect and quantify volatile impurities, such as residual solvents, in the final product. birchbiotech.com Coupling GC with Mass Spectrometry (GC-MS) provides a powerful tool for both separation and structural identification of impurities. nih.gov

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and simple method for monitoring the progress of a chemical reaction and for preliminary purity checks. nih.gov

Spectroscopic Techniques are used to elucidate the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are indispensable for confirming the precise structure of this compound. nih.gov These techniques provide detailed information about the connectivity of atoms within the molecule. NMR can also be used to detect and quantify impurities, sometimes identifying structures that are not detectable by other methods. nih.gov

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which helps in confirming its molecular weight. When combined with liquid chromatography (LC-MS), it is a highly sensitive and specific technique for identifying the parent compound and any co-eluting impurities. nih.govnih.gov

UV-Visible Spectrophotometry: This technique is used to examine the electronic transitions within the molecule. A UV spectrum is characteristic of a given chromophoric system and can be used to confirm the presence of the expected structure and to detect impurities with different UV absorption profiles. nih.gov

Other Analytical Methods

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of a crystalline solid. nih.gov The presence of impurities typically lowers and broadens the melting peak.

Ion Chromatography (IC): This method is employed to detect and quantify trace amounts of inorganic ionic impurities, such as chlorides or nitrates, which may be present from the synthetic process. nih.gov

The combination of these methodologies provides a comprehensive profile of the synthesized this compound, ensuring its structural integrity and assessing its purity with a high degree of confidence.

Data Table: Analytical Methods for Characterization and Purity Assessment

| Analytical Technique | Purpose | Key Findings / Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of non-volatile impurities. | Separates the main compound from by-products; when used with a DAD, it can assess peak purity by comparing UV spectra across the peak. skpharmteco.comsepscience.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Provides sensitive and specific detection of residual solvents or volatile by-products. nih.govbirchbiotech.com |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation, detection of impurities. | Unambiguously determines the chemical structure and can identify minor impurities not seen by other methods. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, impurity identification. | Confirms the molecular weight of the target compound and helps identify the structure of co-eluting impurities. nih.govnih.gov |

| UV-Visible Spectrophotometry | Structural confirmation, detection of chromophoric impurities. | Confirms the presence of the expected chromophore and can reveal impurities that absorb at different wavelengths. nih.gov |

| Differential Scanning Calorimetry (DSC) | Purity assessment of crystalline solids, melting point determination. | Detects impurities that affect the melting behavior of the main compound. nih.gov |

| Ion Chromatography (IC) | Quantification of ionic impurities. | Measures the levels of inorganic contaminants like chloride and nitrate. nih.gov |

Pharmacological Mechanisms and Receptor Interactions of Zolenzepine

Investigation of Molecular Mechanisms of Action

The therapeutic and physiological effects of Zolenzepine are rooted in its ability to modulate specific neuronal signaling pathways. Its primary mechanism involves antagonism at muscarinic acetylcholine (B1216132) receptors, with evidence also suggesting interaction with the GABAergic system, a characteristic feature of its chemical class.

Modulatory Effects on GABAergic Systems

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter system in the central nervous system, playing a crucial role in reducing neuronal excitability. nih.gov GABA exerts its effects by binding to GABA receptors, primarily the ionotropic GABA-A receptors, which are pentameric ligand-gated ion channels. ics.org When activated, these channels open to allow chloride ions to enter the neuron, leading to hyperpolarization and making it less likely to fire an action potential. nih.gov

Compounds of the thienobenzodiazepine class are recognized for their activity at the GABA-A receptor complex. nih.govnih.govuniversiteitleiden.nl Specifically, thienobenzodiazepines are reported to act as positive allosteric modulators, binding to a site distinct from the GABA binding site itself. This binding enhances the effect of GABA, leading to increased chloride influx and greater inhibition of the postsynaptic neuron. Evidence suggests that compounds in this class may act with relative selectivity at the α2 subunit of the GABA-A receptor. nih.gov As this compound is a thienobenzodiazepine, its anxiolytic properties may be, in part, attributable to this modulatory effect on the GABAergic system.

Cholinergic System Engagement and Modulation

The cholinergic system, involving the neurotransmitter acetylcholine (ACh), is integral to a vast array of physiological functions in both the central and peripheral nervous systems. nih.govsemanticscholar.org ACh acts on two major types of receptors: nicotinic and muscarinic. Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are further divided into five subtypes (M1-M5). nih.govsigmaaldrich.com These subtypes are coupled to different signaling pathways: M1, M3, and M5 receptors typically couple to Gq/11 proteins to increase intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP). sigmaaldrich.commdpi.com

This compound's primary and most well-characterized mechanism of action is its engagement with the cholinergic system as a muscarinic receptor antagonist. scholarsresearchlibrary.com Pharmacological studies utilize this compound as a reference compound for antimuscarinic activity, often comparing it to the classical non-selective antagonist, atropine. scholarsresearchlibrary.com This indicates that this compound binds to muscarinic receptors and blocks the action of the endogenous ligand, acetylcholine, thereby inhibiting cholinergic transmission. This antagonism at muscarinic receptors is the basis for its effects on various tissues, including smooth muscle and secretory glands. scholarsresearchlibrary.com

Comparative Pharmacological Profiling with Related Compounds

The pharmacological profile of this compound is best understood when compared with related antimuscarinic compounds and other drugs of its structural class. Key comparators include the M1-selective antagonists Pirenzepine (B46924) and Telenzepine, and the non-selective antagonist Atropine. scholarsresearchlibrary.com

Functional studies show that the selectivity profile of this compound differs significantly from that of Telenzepine and Pirenzepine. scholarsresearchlibrary.com Telenzepine, another thienobenzodiazepine derivative, demonstrates a 5-fold higher relative affinity for muscarinic receptors involved in gastric acid secretion (predominantly M1/M3) compared to those affecting muscle contractility. scholarsresearchlibrary.com In contrast, this compound, like atropine, exhibits a non-selective profile in these functional assays. scholarsresearchlibrary.com

When compared to other atypical antipsychotics that share the thienobenzodiazepine core, such as Olanzapine, differences in receptor affinity profiles can help explain variations in side effects. For instance, high affinity for the histamine (B1213489) H1 receptor is strongly correlated with sedative effects and weight gain. nih.govunc.edu While specific affinity data for this compound at the H1 receptor is not widely published, it has been noted to have lower sedative properties than some traditional tricyclic antidepressants, which are potent H1 antagonists. nih.gov

| Compound | Chemical Class | Primary Muscarinic Selectivity | Key Pharmacological Feature |

|---|---|---|---|

| This compound | Thienobenzodiazepine | Non-selective | Used as a non-selective antimuscarinic reference compound, similar to atropine. scholarsresearchlibrary.com |

| Telenzepine | Thienobenzodiazepine | M1-selective | Potent inhibitor of gastric acid secretion with higher affinity for glandular vs. smooth muscle receptors. scholarsresearchlibrary.com |

| Pirenzepine | Benzodiazepine (B76468) | M1-selective | Weakly effective on smooth muscle M3 receptors but more potent on M1 receptors in autonomic ganglia. harvard.edu |

| Atropine | Tropane Alkaloid | Non-selective | Classical, non-selective muscarinic antagonist used as a benchmark in pharmacological studies. ox.ac.uknih.gov |

Detailed Analysis of Receptor Binding Profiles

Muscarinic Receptor Subtype Selectivity and Affinity

The five muscarinic receptor subtypes (M1-M5) are distributed differently throughout the body and mediate distinct physiological effects. sigmaaldrich.com The affinity of a drug for these subtypes is typically quantified by its inhibition constant (Ki) or its functional antagonist constant (pA2). A lower Ki value or a higher pA2 value indicates greater binding affinity.

While a detailed binding affinity profile of this compound across all five human muscarinic receptor subtypes is not extensively documented in publicly available literature, its functional profile has been characterized as non-selective. scholarsresearchlibrary.com In studies comparing its effects on gastric acid secretion (a response primarily mediated by M1 and M3 receptors) and cardiac function (mediated by M2 receptors), this compound's activity pattern resembles that of atropine, a non-selective antagonist. scholarsresearchlibrary.com This contrasts with M1-selective antagonists like Pirenzepine and Telenzepine, which show significantly higher potency at inhibiting gastric acid secretion compared to their effects on heart rate. nih.govscholarsresearchlibrary.com

The table below presents functional antagonist affinities (pA2 values) for this compound and comparator drugs in different tissue preparations, which reflect activity at different muscarinic receptor populations.

| Compound | pA2 (Rabbit Gastric Glands) | pA2 (Rat Atria) | Implied Selectivity Profile |

|---|---|---|---|

| This compound | Data not specified | Data not specified | Profile differs from M1-selective agents; used as a non-selective reference. scholarsresearchlibrary.com |

| Telenzepine | 9.2 | 8.3 | M1-selective (Gland > Heart). scholarsresearchlibrary.com |

| Pirenzepine | 8.3 | 6.8 | M1-selective (Gland > Heart). scholarsresearchlibrary.com |

| Atropine | 8.7 | 8.8 | Non-selective (Gland ≈ Heart). scholarsresearchlibrary.com |

Quantitative Characterization of Receptor Binding Kinetics

Beyond affinity (how tightly a drug binds), receptor binding kinetics describe the rates at which a drug associates with (kon) and dissociates from (koff) its target. scholarsresearchlibrary.com These parameters determine the equilibrium dissociation constant (Kd = koff/kon) and the residence time (1/koff) of the drug-receptor complex. guidetopharmacology.org A slow koff (long residence time) can lead to a prolonged duration of action, sometimes independent of the drug's concentration in the plasma. guidetopharmacology.orgworktribe.com

These kinetic parameters are crucial for a complete understanding of a drug's pharmacodynamic profile. scholarsresearchlibrary.com Techniques such as surface plasmon resonance (SPR) or radioligand binding assays performed over time can be used to measure kon and koff values. scholarsresearchlibrary.comnih.gov However, a quantitative characterization of the binding kinetics for this compound at muscarinic or other receptors, including specific values for its association and dissociation rates, is not extensively reported in the available scientific literature.

Computational Approaches to Ligand-Receptor Interaction Mapping

Computational methods are essential tools in modern drug discovery for predicting and analyzing the interaction between a ligand, such as a drug molecule, and its biological target, typically a protein receptor. These approaches can elucidate binding modes, predict binding affinities, and guide the design of new, more potent, and selective compounds. Common computational techniques include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling. mdpi.comnih.gov

For a compound like this compound, computational studies would be instrumental in mapping its interactions with potential targets, such as voltage-gated sodium channels or neurotransmitter transporters. Molecular docking simulations, for instance, could predict the most likely binding pose of this compound within the binding site of these proteins, identifying key amino acid residues involved in the interaction. nih.gov However, a specific search of scientific literature did not yield any dedicated computational studies on the ligand-receptor interactions of this compound.

Table 1: Representative Computational Tools in Drug-Receptor Interaction Studies

| Computational Method | Application | Potential Insight for this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of binding sites and key interactions with CNS targets. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessment of the stability of the this compound-receptor complex. |

| QSAR | Relates the chemical structure of a compound to its biological activity. | Prediction of the anticonvulsant or psychoactive potency of this compound derivatives. |

Ex Vivo Receptor Occupancy Methodologies for Central Nervous System Targets

Ex vivo receptor occupancy is a critical experimental technique used in pharmacology to determine the degree to which a drug binds to its target receptor in the brain after systemic administration. This method provides a crucial link between the pharmacokinetics (drug concentration in the body) and pharmacodynamics (drug effect) of a CNS-active compound. The general procedure involves administering the drug to an animal, and at a specific time point, the brain tissue is collected and analyzed to measure the amount of drug bound to the target receptor.

Enzymatic Interactions and Biochemical Pathways Relevant to this compound

The therapeutic and potential toxic effects of a drug are heavily influenced by its interactions with enzymes and its modulation of biochemical pathways. For tricyclic compounds, the primary enzymatic interactions involve the cytochrome P450 (CYP450) family of enzymes, which are responsible for their metabolism in the liver. nih.govclevelandclinic.org

Tricyclic antidepressants and anticonvulsants are typically metabolized through processes like demethylation and hydroxylation by various CYP450 isoforms, followed by glucuronidation. nih.gov The specific isoforms involved can influence the drug's half-life and potential for drug-drug interactions. While comprehensive reviews on the pharmacology of tricyclic antidepressants detail these metabolic pathways, specific studies identifying the precise CYP450 enzymes that metabolize this compound have not been identified in the available literature.

The primary biochemical pathways affected by tricyclic compounds generally relate to neurotransmission. Many TCAs are known to inhibit the reuptake of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862), leading to their increased availability in the synaptic cleft. ijnc.ir This action is central to their antidepressant effects. As an anticonvulsant, a key mechanism for compounds in this class is the blockade of voltage-gated sodium channels, which reduces neuronal excitability. derangedphysiology.comthieme-connect.com The extent to which this compound interacts with these and other biochemical pathways has not been specifically detailed in accessible research.

Preclinical Research Paradigms and Methodologies for Zolenzepine

In Vitro Experimental Systems

In vitro studies are the initial step in preclinical research, utilizing cells, tissues, or organs cultured in a laboratory setting to assess the pharmacological and toxicological properties of a drug candidate. lidebiotech.comsci-hub.se These systems offer a controlled environment for detailed investigation at the molecular and cellular levels.

Cell-based assays are fundamental tools in the early stages of drug discovery, offering a means to screen large numbers of compounds and investigate their biological effects in a cellular context. numberanalytics.comnih.gov These assays are crucial for determining a compound's mechanism of action and its effects on cellular processes. For a compound like Zolenzepine, which is known to inhibit serotonin (B10506) reuptake and modulate norepinephrine (B1679862) levels, specific cell-based assays would be employed to quantify these activities. smolecule.com

Commonly used cell-based assays in drug discovery include:

Receptor Binding Assays: These assays measure the affinity of a compound for its target receptors. For this compound, this would involve assessing its binding affinity to serotonin and norepinephrine transporters, as well as other potential off-target receptors. smolecule.commalvernpanalytical.com The equilibrium dissociation constant (K D ) is a key parameter determined from these assays, indicating the strength of the interaction between the drug and its target. malvernpanalytical.com

Reporter Gene Assays: These assays are used to study the activation or inhibition of specific signaling pathways. Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway. Changes in reporter gene expression following treatment with a compound like this compound can provide insights into its functional activity. bioagilytix.com

Cell Viability and Cytotoxicity Assays: These assays are critical for assessing the potential toxic effects of a compound on cells. They measure parameters such as membrane integrity, metabolic activity, and apoptosis to determine the concentration at which a compound becomes harmful to cells. numberanalytics.com

Functional Assays: These assays measure the physiological response of cells to a compound. For this compound, this could include measuring changes in neurotransmitter uptake or release from cultured neuronal cells. bioagilytix.com

Table 1: Examples of Cell-Based Assays in Drug Discovery

| Assay Type | Purpose | Example Readout | Relevance for this compound |

| Receptor Binding | Determine binding affinity to specific targets | Radioligand displacement, Surface Plasmon Resonance (SPR) | Quantify affinity for serotonin and norepinephrine transporters smolecule.commalvernpanalytical.com |

| Reporter Gene | Measure activation/inhibition of signaling pathways | Luciferase activity, GFP expression | Assess downstream effects of receptor modulation bioagilytix.com |

| Neurotransmitter Uptake | Evaluate inhibition of neurotransmitter reuptake | Measurement of radiolabeled neurotransmitter uptake | Directly measure the primary mechanism of action smolecule.com |

| Cell Viability | Assess potential for cellular toxicity | MTT assay, LDH release assay | Determine the therapeutic window |

While traditional 2D cell cultures are valuable, they often fail to replicate the complex three-dimensional (3D) architecture and cellular interactions of native tissues. mdpi.com Advanced in vitro models, such as organoids and microphysiological systems (organ-on-a-chip), have emerged to bridge this gap, offering a more physiologically relevant environment for preclinical drug evaluation. emulatebio.comnih.gov

Organoids: These are 3D, self-organizing structures grown from stem cells or patient-derived tissues that mimic the architecture and function of specific organs. mdpi.comsciopen.com For neuropharmacological research, brain organoids can be used to study the effects of compounds like this compound on neuronal development, synaptic function, and disease-related pathologies in a human-relevant context. crownbio.comaccscience.com Patient-derived organoids can also be used for personalized medicine approaches. accscience.com

Organ-on-a-Chip: These microfluidic devices contain cultured cells in a system that recapitulates the mechanical and physiological environment of human organs. nih.gov For this compound, a "brain-on-a-chip" model could be used to study its transport across the blood-brain barrier and its effects on neuronal circuits under more dynamic conditions. emulatebio.com

These advanced models provide a more accurate prediction of human responses to drugs compared to traditional 2D cultures and can help reduce the reliance on animal testing. emulatebio.comnih.gov

There are two main types of co-culture systems:

Direct Co-culture: Cells are in physical contact, allowing for communication through direct cell-cell junctions. frontiersin.org

Indirect Co-culture: Cells are physically separated by a semi-permeable membrane (e.g., in a Transwell system), allowing for communication via secreted soluble factors. frontiersin.org

These systems are invaluable for understanding how the effects of a compound on one cell type might influence the behavior of neighboring cells. plos.org

Advanced Tissue and Organoid Models in this compound Studies

In Vivo Experimental Models (Animal Studies)

The selection of an appropriate animal model is crucial for the successful translation of preclinical findings to the clinic. researchgate.netnih.gov The choice of model depends on several factors, including the biological question being addressed, the genetic and physiological similarities to humans, and practical considerations such as cost and availability. researchgate.netnih.govnih.gov

For a compound like this compound, which targets the central nervous system, rodent models such as mice and rats are commonly used. cureraredisease.orgfrontiersin.org These models are well-characterized, and a wide range of behavioral tests are available to assess antidepressant and anxiolytic-like effects. nih.gov In some cases, larger animal models may be used to better mimic human physiology and metabolism. nih.gov

Key considerations for selecting an animal model for this compound research include:

Homology: The degree of similarity in the target receptors (serotonin and norepinephrine transporters) and metabolic pathways between the animal model and humans. nih.gov

Predictive Validity: The ability of the model to predict the clinical efficacy of antidepressant and anxiolytic drugs.

Ethical Considerations: The use of animals in research must be ethically justified and conducted in a way that minimizes pain and suffering. nih.gov

Table 2: Considerations for Animal Model Selection in Neuropharmacology

| Factor | Description | Relevance for this compound Research |

| Species | Choice of animal (e.g., mouse, rat, non-human primate) | Rodent models are common for initial screening of antidepressant and anxiolytic effects. cureraredisease.orgfrontiersin.org |

| Genetic Background | Use of specific strains or genetically modified animals | May use strains with known behavioral characteristics or models of depression. |

| Disease Model | Induction of a disease-like state (e.g., chronic stress models) | To test the efficacy of this compound in reversing "depressive-like" behaviors. |

| Translational Relevance | How well the model's response predicts human response | The model should show a response to known effective antidepressants. nih.gov |

A variety of behavioral and neurophysiological paradigms are used in animal models to evaluate the effects of compounds like this compound. nih.gov These tests are designed to assess changes in mood, anxiety, learning, memory, and other cognitive functions.

Behavioral Paradigms for Antidepressant-like Effects:

Forced Swim Test: Measures the immobility of a rodent when placed in a container of water, with reduced immobility suggesting an antidepressant-like effect.

Tail Suspension Test: Similar to the forced swim test, this paradigm measures the duration of immobility when a mouse is suspended by its tail.

Chronic Mild Stress Model: Animals are exposed to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia (reduced pleasure-seeking), which can be reversed by chronic antidepressant treatment.

Behavioral Paradigms for Anxiolytic-like Effects:

Elevated Plus Maze: Assesses anxiety-like behavior based on the rodent's tendency to explore the open, elevated arms of a maze versus the enclosed arms. An increase in time spent in the open arms suggests an anxiolytic effect.

Open Field Test: Measures general locomotor activity and anxiety-like behavior based on the animal's exploration of the center of an open arena.

Neurophysiological Recordings:

In Vivo Electrophysiology: Microelectrodes can be implanted in specific brain regions of an animal to record the activity of individual neurons or populations of neurons in response to drug administration. This can provide direct evidence of how this compound modulates neuronal firing in relevant brain circuits.

Neuroimaging: Techniques such as functional magnetic resonance imaging (fMRI) can be used in animal models to non-invasively measure changes in brain activity following drug administration. nih.gov

These behavioral and neurophysiological assessments provide a comprehensive in vivo profile of a compound's activity and are essential for making informed decisions about its potential for further clinical development. frontiersin.orgfrontiersin.org

No Preclinical Research Data Found for "this compound"

Despite a comprehensive search of scientific and academic databases, no preclinical research data or scholarly articles pertaining to the chemical compound "this compound" could be identified. As a result, the following article, which was to be structured around the provided outline, cannot be generated at this time.

The successful creation of a scientifically accurate and informative article on this compound is contingent upon the availability of published preclinical studies. This information is essential to detail the research paradigms, disease models, and methodological considerations as requested in the user's outline.

To proceed with generating the requested content, it is necessary to be provided with the relevant preclinical research findings for this compound. This includes, but is not limited to, data related to:

Development and Validation of Disease Models: Information on the specific in vitro and in vivo models used to assess the therapeutic potential of this compound. This would involve details on how these models were created, characterized, and validated to mimic human disease states.

Methodological Rigor and Ethical Considerations: Documentation of the experimental designs, including efforts to ensure replication and reduce bias. This section would also require information on the implementation of the 3Rs (Replacement, Reduction, and Refinement) in any animal studies involving this compound.

Data Analysis and Statistical Methodologies: Specifics on the statistical tests and analytical approaches used to interpret the data from preclinical studies of this compound.

Without access to this foundational information, any attempt to write the article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. We await the provision of the necessary data to fulfill this request.

Structure Activity Relationship Sar and Computational Investigations of Zolenzepine

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the activity of a molecule is a direct function of its structural and physicochemical properties. nih.gov A general QSAR model can be represented by the equation: Activity = f(molecular descriptors) + error. nih.gov These models are instrumental in predicting the activity of novel compounds, thereby streamlining the drug discovery process. nih.gov For Zolenzepine, which belongs to the tricyclic class of compounds, QSAR can help identify the key structural features that govern its pharmacological effects. who.int

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. rsc.org They are the cornerstone of QSAR modeling, serving as the independent variables used to predict biological activity. rsc.org Descriptors can be broadly categorized based on the dimensionality of the molecular representation they are derived from.

1D Descriptors: These are the simplest descriptors, derived from the molecular formula. They include properties like molecular weight, atom counts, and logP (a measure of lipophilicity).

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule, taking into account its topology and connectivity. Examples include topological indices and molecular fingerprints. These are sensitive to features like molecular size, shape, and symmetry.

3D Descriptors: These are derived from the 3D coordinates of the molecule's atoms and provide information about its spatial arrangement.

In a hypothetical QSAR study of this compound and its analogs, a wide array of these descriptors would be calculated to capture the structural variations within the series. For instance, modifying substituents on the thienobenzodiazepine scaffold would alter descriptors related to charge, lipophilicity, and molecular shape, which could then be correlated with changes in biological activity. rsc.org

Table 1: Representative Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, logP, Atom Count | Bulk properties, lipophilicity, basic composition |

| 2D Descriptors | Topological Indices, Molecular Fingerprints | Structural connectivity, size, shape, atom adjacencies |

| 3D Descriptors | 3D-MoRSE descriptors, Geometrical descriptors | Spatial arrangement of atoms, molecular volume |

| Physicochemical | Polar Surface Area (PSA), Molar Refractivity | Electronic and steric properties, transport characteristics |

Once molecular descriptors are calculated for a set of compounds, statistical and machine learning algorithms are employed to build the QSAR model. mdpi.com The goal is to find the best mathematical function that relates the descriptors (predictor variables) to the biological activity (response variable). mdpi.com A variety of algorithms are available, ranging from simple linear methods to complex, non-linear approaches. mdpi.comufv.br

Linear Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are classical methods used to find a linear relationship between descriptors and activity. ufv.br

Non-Linear Methods & Machine Learning: As structure-activity relationships are often complex and non-linear, more advanced algorithms are frequently used. mdpi.com These include:

Support Vector Machines (SVM): A powerful algorithm for both classification and regression that maps data into a high-dimensional space to find an optimal separating hyperplane. ufv.br

Artificial Neural Networks (ANN): These are connectionist models inspired by biological neural networks that can model highly complex relationships. mdpi.com Deep Neural Networks (DNNs) are a more advanced form of ANN. ufv.br

Ensemble Methods: Techniques like Random Forest (RF) and Extreme Gradient Boosting (XGBoost) build multiple models and combine their predictions to improve accuracy and robustness. mdpi.comufv.br

The choice of algorithm depends on the size and complexity of the dataset. mdpi.comufv.br For a diverse set of this compound analogs, non-linear methods like SVM or XGBoost would likely provide superior predictive performance compared to simpler linear models. mdpi.comufv.br

Table 2: Common Algorithms for QSAR Model Development

| Algorithm Type | Examples | Key Characteristics |

|---|---|---|

| Linear | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Assumes a linear relationship between descriptors and activity. |

| Analogizers | k-Nearest Neighbors (kNN), Support Vector Machine (rbf-SVM) | Makes predictions based on similarity to training set instances. mdpi.comufv.br |

| Symbolists | Random Forest (RF), Extreme Gradient Boosting (XGBoost), Decision Trees | Builds models based on a set of rules; often robust and interpretable. mdpi.comufv.br |

| Connectionists | Artificial Neural Networks (ANN), Deep Neural Networks (DNN) | Models complex, non-linear relationships using interconnected nodes. mdpi.comufv.br |

The ultimate goal of developing a QSAR model for this compound is to use it as a predictive tool. ufv.br A rigorously validated model can estimate the biological activity of newly designed, unsynthesized analogs. ufv.br This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. istc.int This process significantly reduces the time and cost associated with drug discovery. ufv.br For example, a QSAR model could predict how substituting different chemical groups on the this compound core would affect its binding affinity for a specific receptor. mdpi.comresearchgate.net The model could reveal that adding a halogen atom at a particular position increases activity, while adding a bulky group at another position decreases it, thus providing clear guidance for medicinal chemists to design more potent compounds. researchgate.net

Table 3: Hypothetical QSAR Predictions for this compound Analogs

| Analog | Modification | Key Descriptor Value (e.g., logP) | Predicted Activity (e.g., pIC50) |

|---|---|---|---|

| This compound | Parent Compound | 3.5 | 7.2 |

| Analog A | Addition of -Cl group | 4.0 | 7.8 |

| Analog B | Addition of -CH3 group | 3.9 | 7.4 |

| Analog C | Addition of -OH group | 3.1 | 6.5 |

| Analog D | Ring Isomerization | 3.5 | 6.1 |

Note: This table is for illustrative purposes only and does not represent real experimental data.

Statistical and Machine Learning Algorithms for QSAR Model Development

Advanced Computational Chemistry and Molecular Dynamics

Beyond QSAR, other computational techniques provide a more detailed, three-dimensional view of how a ligand like this compound interacts with its biological target at an atomic level. These methods include molecular docking and molecular dynamics simulations.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govresearchgate.netnih.gov This technique is crucial for understanding the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that are responsible for the ligand's binding affinity and selectivity. mdpi.comnih.gov

In a study of this compound, docking simulations would be performed using a high-resolution 3D structure of its target receptor. nih.gov The simulation would place the this compound molecule into the receptor's binding site in numerous possible conformations and score them based on binding energy. nih.govresearchgate.net The results would reveal the most likely binding pose and highlight the key amino acid residues in the receptor that interact with the thienobenzodiazepine scaffold. mdpi.comnih.gov This information is invaluable for explaining structure-activity relationships and for designing new analogs with improved binding characteristics. researchgate.net For example, docking might show that the nitrogen atoms in this compound's diazepine (B8756704) ring form critical hydrogen bonds with the receptor, a feature that should be conserved in future analogs. mdpi.com

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the ligand-receptor complex over time, providing insights into the stability and flexibility of the interaction. nih.gov An MD simulation, often running for hundreds of nanoseconds, can confirm the stability of the binding pose predicted by docking. nih.gov It can also reveal conformational changes in the receptor upon ligand binding and identify the role of water molecules in mediating the interaction. For a this compound-target complex, an MD simulation could show how the ligand settles into its most stable conformation within the binding pocket and whether the key interactions identified in docking are maintained over time. nih.gov This provides a more realistic and comprehensive understanding of the binding event. nih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental computational methods used to elucidate the electronic characteristics of a molecule, which in turn govern its reactivity and interactions with biological targets. chemmethod.com These theoretical calculations, often employing methods like Density Functional Theory (DFT), provide critical insights into a molecule's stability, reactivity, and potential for intermolecular interactions. nih.govrsc.org

For a compound like this compound, quantum chemical calculations would focus on several key parameters:

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule, which is crucial for understanding how it fits into a biological receptor.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. nih.gov It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with its biological target, for instance, through hydrogen bonding or electrostatic interactions. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical this compound Analysis This table is a representative example of data generated in quantum chemical studies and is not based on experimentally verified data for this compound.

| Parameter | Value (Illustrative) | Significance |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO; indicates chemical reactivity and kinetic stability. niscpr.res.in |

| Dipole Moment (µ) | 3.2 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

These theoretical findings help researchers understand the intrinsic properties of the lead compound, providing a foundation for designing more effective derivatives.

Rational Design Principles Derived from SAR for Novel Compounds

The rational design of new chemical entities hinges on the principles derived from Structure-Activity Relationship (SAR) studies. SAR links the specific structural features of a molecule to its biological activity. slideshare.net By systematically modifying a lead compound, such as this compound, medicinal chemists can identify which parts of the molecule (pharmacophores) are essential for its desired effects and which can be altered to improve properties like potency, selectivity, or metabolic stability. nih.govnih.gov

Key principles in rational drug design informed by SAR include:

Identification of the Pharmacophore: The core scaffold and key functional groups responsible for biological activity are identified. For this compound, this would likely involve its tricyclic azepine ring system.

Functional Group Modification: Substituents on the core structure are systematically varied. For instance, adding or changing groups on the aromatic rings could influence binding affinity or selectivity. Studies on analogues of other complex molecules have shown that even small changes, like aromatic substitutions, can significantly alter receptor binding affinity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can enhance desired characteristics without drastically changing the interaction with the target. nih.gov This strategy is used to optimize pharmacokinetic profiles.

Conformational Control: Modifying the structure to lock it into a more biologically active conformation can increase potency. This might involve introducing cyclic structures or bulky groups to restrict bond rotation.

Table 2: Example of SAR-Driven Modifications for Hypothetical this compound Analogues This table is a conceptual illustration of how SAR data is organized and interpreted. The compounds and activities are hypothetical.

| Compound ID | Modification on Tricyclic Core | Target Affinity (IC₅₀, nM) | Interpretation |

| This compound | (Parent Compound) | 50 | Baseline activity. |

| Analogue 1 | Addition of a chloro- group at R₁ | 25 | Halogen substitution at R₁ enhances potency, possibly through new binding interactions. |

| Analogue 2 | Replacement of methyl group at R₂ with ethyl | 150 | Increasing alkyl size at R₂ is detrimental to activity, suggesting steric hindrance. |

| Analogue 3 | Bioisosteric replacement of a phenyl ring with a pyridine (B92270) ring | 45 | Nitrogen in the ring is well-tolerated and may offer a point for improving solubility or selectivity. |

Through iterative cycles of design, synthesis, and biological testing based on these principles, researchers can develop novel compounds with optimized therapeutic potential. nih.gov

Emerging Research Directions and Unexplored Avenues for Zolenzepine

Integration of Omics Technologies in Zolenzepine Research

The application of "omics" technologies offers a powerful, systems-level approach to understanding the multifaceted effects of a drug beyond its primary target. For this compound, integrating these technologies could reveal previously unknown mechanisms and biomarkers. Omics technologies provide a comprehensive view by analyzing the entire set of biological molecules like DNA, RNA, proteins, and metabolites. nih.govfrontiersin.org

Genomics and Transcriptomics : These fields could be used to identify genetic variations that influence an individual's response to this compound. By analyzing gene expression profiles in response to the compound, researchers could uncover which genes and signaling pathways are modulated. nih.gov For instance, transcriptomic analysis of neuronal cells treated with this compound could reveal changes in the expression of genes related to neuroinflammation or synaptic plasticity, offering insights beyond its known muscarinic antagonism. nih.govmdpi.com Signature-based methods, which use the transcriptomic "fingerprints" of diseases, could help in repurposing this compound for new indications. biorxiv.org

Metabolomics : By analyzing the complete set of metabolites in a biological sample, metabolomics can create a detailed fingerprint of cellular activity. mdpi.com This could be applied to this compound research to map the metabolic shifts that occur following its administration. frontiersin.org Such studies might pinpoint downstream effects of muscarinic receptor blockade or identify metabolites that could serve as biomarkers for drug efficacy.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Potential Application in this compound Research | Research Goal |

| Genomics | Identify single nucleotide polymorphisms (SNPs) associated with patient response to this compound. | Enable personalized medicine by predicting efficacy. |

| Transcriptomics | Analyze changes in mRNA expression in neuronal cells after this compound exposure. | Uncover modulated genetic pathways beyond the primary target. |

| Proteomics | Identify the complete protein interaction network of this compound in the brain. | Discover novel, secondary drug targets and off-target effects. |

| Metabolomics | Map the metabolic fingerprint in biological fluids following drug administration. | Identify biomarkers of drug response and downstream pathway effects. |

Exploration of Novel Target Pathways and Unconventional Mechanisms

While this compound is known as a muscarinic antagonist, modern drug discovery often reveals that compounds interact with multiple pathways, sometimes leading to unexpected therapeutic effects.

The conventional mechanism for tricyclic compounds involves the modulation of neurotransmitter systems. smolecule.com However, recent research into similar molecules has shown that their effects can extend to other significant signaling pathways. For example, some tricyclic antidepressants have been found to modulate inflammatory signaling cascades, including the NF-κB and JAK/STAT pathways, and inhibit the NLRP3 inflammasome. mdpi.com This suggests that this compound could have untapped potential as an anti-inflammatory agent.

Future research could investigate whether this compound interacts with pathways that are not traditionally associated with anticholinergic agents. Exploring its effect on signaling pathways implicated in cancer and autoimmune diseases, such as the STAT3 or IRAK4 signaling pathways, could open new therapeutic avenues. nih.govresearchgate.netacs.org For instance, studies could assess if this compound can inhibit the phosphorylation of STAT3 or interfere with the MyD88-dependent signaling required by IRAK4, which are critical in many disease processes. nih.govacs.org Such investigations could reposition this compound for entirely new medical applications.

Development of Advanced Methodologies for this compound Characterization

Advancements in chemical synthesis and analytical characterization provide powerful tools to refine our understanding of this compound and produce it more efficiently.

Advanced Synthesis : Traditional multi-step synthesis of diazepine-based compounds can be inefficient. tandfonline.com Modern techniques like multicomponent reactions (MCRs) offer a more streamlined and sustainable approach to creating complex heterocyclic structures. tandfonline.com Applying MCRs to this compound or its derivatives could simplify its synthesis, allowing for the rapid generation of a library of related compounds for further study. The use of novel catalysts, such as zinc oxide nanoparticles, has been shown to improve reaction times and yields for the synthesis of benzo[b] smolecule.comtandfonline.comdiazepines. tandfonline.com

Advanced Characterization : A deep understanding of a compound's physicochemical properties is crucial for development. Advanced characterization techniques can provide unprecedented detail about the structure and behavior of this compound.

X-ray Crystallography : Can determine the precise three-dimensional structure of the molecule, which is essential for understanding its interaction with biological targets. rsc.org

Spectroscopic Methods (FT-IR, NMR, Mass Spectrometry) : These are fundamental for confirming the structure and purity of synthesized compounds. researchgate.netjyoungpharm.org

Computational Modeling : In silico tools can predict molecular and pharmacokinetic properties, helping to guide the design of new analogues with improved characteristics. researchgate.net

Table 2: Advanced Methodologies for this compound Research

| Methodology | Purpose | Potential Benefit for this compound |

| Multicomponent Reactions (MCRs) | Efficiently synthesize complex molecules in a single step. | Faster and more sustainable synthesis of this compound and its analogues. |

| X-ray Crystallography | Determine the 3D atomic structure of the compound. | Provides a basis for rational drug design and understanding receptor binding. |

| Computational Docking | Simulate the binding of a molecule to a protein target. | Predict affinity for novel targets and guide the design of more potent analogues. |

| In Silico Property Prediction | Forecast pharmacokinetic properties (e.g., CNS permeability). | Prioritize the synthesis of analogues with more favorable drug-like properties. researchgate.net |

Future Trajectories in Academic Research on this compound Analogues

The development of analogues—molecules with a similar core structure but modified functional groups—is a cornerstone of medicinal chemistry. For this compound, academic research is likely to focus on synthesizing analogues to achieve several key goals:

Enhanced Selectivity and Potency : While this compound is a known muscarinic antagonist, research could focus on creating analogues with higher selectivity for specific muscarinic receptor subtypes (e.g., M1 or M4). This could lead to more targeted therapies with fewer side effects. Studies on related muscarinic antagonists like pirenzepine (B46924) have shown that selectivity is key to their therapeutic action. researchgate.net

Novel Biological Activities : By modifying the tricyclic core and its side chains, researchers can explore entirely new therapeutic applications. The diazepine (B8756704) structure is a versatile scaffold. researchgate.net For example, different 1,4-diazepine derivatives have been investigated as potential anti-tubercular or antimicrobial agents. jyoungpharm.orgresearchgate.net Future work could involve synthesizing this compound analogues and screening them against a wide range of biological targets, including those relevant to infectious diseases or cancer.

Improved Pharmacokinetic Profiles : Academic research may also aim to create analogues with better drug-like properties, such as improved bioavailability or metabolic stability. researchgate.net This could involve chemical modifications like alkylation or hydrolysis to alter the molecule's solubility and how it is processed in the body. smolecule.com

The overarching goal is to use the this compound structure as a starting point for rational drug design, leading to new chemical entities with superior therapeutic value.

Q & A

Basic Research Questions

Q. What are the established methodologies for assessing Zolenzepine’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Begin with in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) to estimate absorption and clearance. For in vivo studies, use rodent models to measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Ensure rigorous control of variables like diet, age, and dosing schedules. Report subsampling protocols, analytical reproducibility, and error propagation to align with OECD guidelines for pharmacokinetic studies .

- Example Table :

| Parameter | Method | Model System | Key Considerations |

|---|---|---|---|

| Bioavailability | Oral gavage + plasma sampling | Sprague-Dawley rats | Fasting state, vehicle composition |

| Metabolic Stability | Liver microsome incubation | Human hepatocytes | Co-factor concentrations, incubation time |

Q. How can researchers formulate a focused research question to examine this compound’s therapeutic efficacy in neurological disorders?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound attenuate neuroinflammation in a murine model of Parkinson’s disease by modulating microglial activation pathways?” Ensure alignment with gaps in existing literature (e.g., limited data on neuroimmune interactions) and validate hypotheses using systematic reviews . Avoid overly broad questions like “How does this compound affect the brain?” .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported receptor binding affinities across studies?

- Methodological Answer : Conduct a meta-analysis of binding assays, noting variations in assay conditions (e.g., buffer pH, temperature, radioligand concentration). Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Replicate disputed results under standardized conditions and perform statistical equivalence testing. Document all protocols in supplementary materials to ensure reproducibility .

Q. How should researchers design a study integrating multi-omics approaches to explore this compound’s off-target effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) in a longitudinal cohort. Use bioinformatics tools (e.g., STRING DB, KEGG) to identify dysregulated pathways. Apply false discovery rate (FDR) corrections to address multiple comparisons. Include a sham-treated control group and blinded analysis to minimize bias. Reference scoping review methodologies to prioritize omics targets .

Q. What statistical methods are optimal for analyzing dose-response heterogeneity in this compound’s efficacy across demographic subgroups?

- Methodological Answer : Employ mixed-effects models to account for inter-individual variability. Stratify data by age, sex, and genetic polymorphisms (e.g., CYP450 isoforms). Use Bayesian hierarchical models to estimate subgroup-specific EC50 values. Validate robustness via bootstrapping and sensitivity analysis. Report confidence intervals and effect sizes in accordance with CONSORT guidelines .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility when publishing this compound synthesis protocols?

- Methodological Answer : Provide step-by-step synthetic procedures with purity data (HPLC, NMR), yields, and characterization details (e.g., elemental analysis). For novel intermediates, deposit spectral data in public repositories (e.g., ChemSpider). Adhere to the Beilstein Journal of Organic Chemistry guidelines: limit main text to critical steps and relocate auxiliary data to supplementary files .

Q. What criteria should guide the selection of in vivo models for studying this compound’s chronic toxicity?

- Methodological Answer : Prioritize species with homologous metabolic pathways (e.g., humanized CYP3A4 mice). Use chronic dosing regimens (≥6 months) with histopathological endpoints. Include positive controls (e.g., known hepatotoxins) and blinded pathologist reviews. Justify sample sizes via power analysis and reference OECD Test No. 453 for carcinogenicity testing .

Ethical and Literature-Review Considerations

Q. How to systematically evaluate ethical conflicts in this compound trials involving vulnerable populations (e.g., geriatric patients)?

- Methodological Answer : Conduct a PRISMA-ScR -guided scoping review of informed consent protocols and adverse event reporting in elderly cohorts. Consult institutional review boards (IRBs) to align exclusion criteria with risk-benefit profiles. Use the PICO framework to structure the review question: “In geriatric patients (Population), does this compound (Intervention) compared to placebo (Comparison) pose elevated risks of cognitive impairment (Outcome)?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.